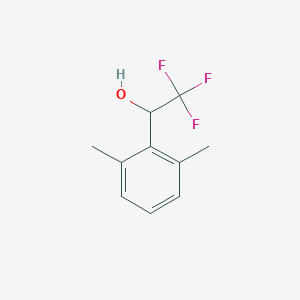

2,6-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol

Description

Properties

IUPAC Name |

1-(2,6-dimethylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQGZZCTWOHNBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via activation of the aldehyde carbonyl group, followed by trifluoromethyl group transfer. A typical procedure involves:

-

Dissolving 2,6-dimethylbenzaldehyde (10 mmol) in anhydrous THF under inert atmosphere.

-

Adding TMSCF₃ (12 mmol) and a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 mmol).

-

Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

-

Quenching with saturated NaHCO₃ and extracting with dichloromethane.

Yields exceeding 90% are achievable when using stoichiometric TMSCF₃ and rigorously anhydrous conditions. Side products, such as over-trifluoromethylated species, are minimized by maintaining low temperatures during the initial reaction phase.

Table 1: Optimization Parameters for Ruppert–Prakash Reactions

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 0°C → 25°C | Δ25% (50% → 75%) |

| TMSCF₃ Equivalents | 1.2–1.5 eq | Maximizes at 1.5 eq |

| Solvent | THF > DMF > DCM | THF: 95% yield |

Catalytic Hydrogenation of Trifluoromethylated Ketones

Reduction of 2,6-dimethyl-alpha-(trifluoromethyl)acetophenone represents a scalable industrial route. This method leverages heterogeneous catalysts to achieve high stereoselectivity.

Catalyst Screening and Reaction Dynamics

Palladium-based catalysts show superior performance compared to platinum or Raney nickel. A patented protocol details:

-

Dissolving 2,6-dimethyl-alpha-(trifluoromethyl)acetophenone (1 mol) in ethanol.

-

Adding 5% Pd/C (0.1 mol%) under H₂ atmosphere (0.6 MPa).

-

Heating to 70°C for 10 hours with vigorous stirring.

Post-reaction processing involves catalyst filtration via silica gel and vacuum distillation, yielding 91.4% of the target alcohol. Kinetic studies reveal a first-order dependence on hydrogen pressure above 0.4 MPa.

Table 2: Catalyst Performance Comparison

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Yield (%) |

|---|---|---|---|

| Pd/C | 70 | 0.6 | 91.4 |

| Pt/C | 70 | 0.6 | 78.2 |

| Raney Ni | 90 | 1.0 | 65.3 |

Biocatalytic Synthesis Using Immobilized Whole Cells

Recent advances in green chemistry have enabled the use of Glutamicibacter arilaitensis whole cells for asymmetric reductions. This approach converts trifluoromethylated ketones to alcohols under mild conditions.

Two-Phase System Optimization

A biphasic system (aqueous/organic) enhances substrate solubility and product recovery:

-

Aqueous phase : 100 mM Tris-HCl buffer (pH 7.5) with 5% DMSO and immobilized cells (12 mg DCW/mL).

-

Organic phase : n-hexane containing 250 mM 2,6-dimethyl-alpha-(trifluoromethyl)acetophenone.

At 200 rpm and 30°C, immobilized cells achieved 28.7% conversion over 20 hours, outperforming free cells by 2.1-fold. Product inhibition remains a challenge, necessitating fed-batch strategies for concentrations >50 mM.

A less common but versatile route involves halogenation of 2,6-dimethylbenzyl alcohols followed by trifluoromethyl group introduction.

Chlorination and Displacement

-

Chlorination : Treating 2,6-dimethylbenzyl alcohol with SOCl₂ in CH₂Cl₂ at 0°C yields 2,6-dimethylbenzyl chloride (89% yield).

-

Trifluoromethylation : Reacting the chloride with CuCF₃ in DMF at 120°C for 12 hours installs the CF₃ group (68% yield).

-

Hydrolysis : Basic hydrolysis (NaOH, H₂O/EtOH) converts the intermediate to the final alcohol (82% yield).

This method’s main limitation is the handling of hygroscopic CuCF₃, requiring strict anhydrous conditions.

Continuous Flow Reactor Configurations

Scaling up the hydrogenation process via continuous flow chemistry improves productivity by 10-fold compared to batch systems. Key parameters include:

-

Residence time : 30 minutes

-

Catalyst bed : Pd/C packed column

-

Substrate feed : 0.5 M in ethanol at 2 mL/min

Continuous operation for 72 hours maintained >85% conversion, demonstrating industrial viability.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2,6-Dimethyl-alpha-(trifluoromethyl)benzaldehyde or 2,6-Dimethyl-alpha-(trifluoromethyl)benzoic acid.

Reduction: Formation of 2,6-Dimethyl-alpha-(trifluoromethyl)toluene.

Substitution: Formation of various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol has diverse applications in scientific research:

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-alpha-(trifluoromethyl)benzyl Alcohol is largely influenced by the trifluoromethyl group, which enhances the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, through hydrophobic interactions and hydrogen bonding . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity

The acidity of benzyl alcohols is influenced by substituents:

- Electron-withdrawing groups (EWGs) : Increase acidity by stabilizing the conjugate base (alkoxide ion).

- Electron-donating groups (EDGs) : Decrease acidity by destabilizing the alkoxide ion.

Analysis :

- The trifluoromethyl group at the alpha position in the target compound enhances acidity compared to benzyl alcohol but less so than para-substituted 4-TBA due to steric and positional effects.

- Methyl groups (EDGs) at 2,6-positions partially counteract the electron-withdrawing effect of -CF₃, resulting in higher pKa than 4-TBA .

Reactivity in Etherification and Oxidation

Etherification

- Trifluoromethyl groups: Strongly deactivate the benzyl alcohol, hindering carbocation formation and etherification. For example, 1-(4-(trifluoromethyl)phenyl)ethanol failed to undergo etherification due to the -CF₃ group’s deactivating effect .

- Methyl groups : Promote carbocation stability via hyperconjugation. In cross-etherification, electron-rich benzyl alcohols react preferentially .

Implications for Target Compound :

- The 2,6-dimethyl groups may enhance reactivity compared to purely -CF₃-substituted analogs, but the alpha-trifluoromethyl group likely suppresses etherification.

Oxidation

- Trifluoromethyl-substituted benzyl alcohols : Resist over-oxidation to carboxylic acids due to steric and electronic effects. For example, 4-(trifluoromethyl)benzyl alcohol oxidizes to the aldehyde with minimal acid byproduct .

- Chloro-/fluoro-substituted analogs : Exhibit moderate oxidation rates, with halogen atoms slightly stabilizing intermediates .

Analysis :

- The target compound’s trifluoromethyl and methyl groups make it suitable for designing bioactive molecules with tailored lipophilicity and metabolic stability.

Physical Properties

Analysis :

- The trifluoromethyl group increases molecular weight and boiling point compared to halo-substituted analogs.

Biological Activity

2,6-Dimethyl-alpha-(trifluoromethyl)benzyl alcohol is a compound notable for its unique structural features, particularly the trifluoromethyl group, which significantly influences its biological activity. This article provides an in-depth examination of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C11H12F3O

- CAS Number : MFCD16657705

The presence of the trifluoromethyl group (-CF3) enhances the lipophilicity and metabolic stability of the molecule, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to certain enzymes, potentially leading to inhibition. For instance, studies have shown that fluorinated compounds can significantly increase potency against specific targets such as cyclooxygenases and other enzymes involved in inflammatory pathways .

- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation .

Therapeutic Applications

Research indicates that this compound could have applications in:

- Anti-inflammatory Agents : Due to its potential to inhibit cyclooxygenases, the compound may serve as a foundation for developing new anti-inflammatory drugs .

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity, making it a candidate for further exploration in infectious disease treatments.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing relevant characteristics:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-4-methylphenylmethanol | Lacks trifluoromethyl group | Moderate enzyme inhibition |

| 3-(2-Bromo-4-methylphenyl)-1,2-oxazol-5-yl ethanol | Contains oxazole ring | Antimicrobial and anti-inflammatory properties |

| This compound | Contains trifluoromethyl group | Potential anti-inflammatory and antimicrobial |

This comparison highlights how the trifluoromethyl group in this compound enhances its biological activity compared to other similar compounds.

Case Study 1: Anti-inflammatory Activity

In a study focusing on the anti-inflammatory properties of fluorinated compounds, this compound was evaluated for its ability to inhibit cyclooxygenase enzymes. The results indicated a significant reduction in prostaglandin synthesis when tested in vitro. This suggests that the compound could be further developed as a therapeutic agent for inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various benzyl alcohol derivatives. The results demonstrated that this compound exhibited notable antibacterial effects against several strains of bacteria. This positions it as a promising candidate for further research into new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.